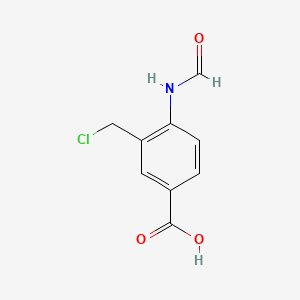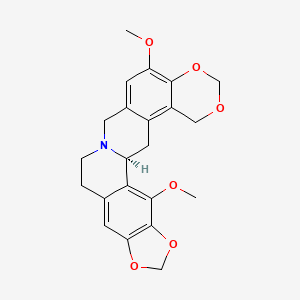
Bractavine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bractavine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It has garnered significant attention due to its unique properties and potential benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bractavine involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Initial Reaction: The core structure is synthesized through a series of reactions involving specific reagents and catalysts.
Intermediate Formation: The intermediate compounds are formed through controlled reaction conditions, including temperature and pressure adjustments.
Final Synthesis: The final compound is obtained by combining the intermediates under specific conditions, ensuring high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automated Systems: Implementing automated systems to monitor and control reaction conditions.
Purification: Employing purification techniques such as crystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Bractavine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Bractavine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial products due to its unique properties.
Mecanismo De Acción
The mechanism of action of Bractavine involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzymes: It can modulate the activity of enzymes involved in various biochemical pathways.
Influencing Gene Expression: this compound may affect gene expression, leading to changes in protein synthesis and cellular functions.
Propiedades
Número CAS |
23943-90-0 |
|---|---|
Fórmula molecular |
C22H23NO6 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
(1S)-10,24-dimethoxy-6,8,20,22-tetraoxa-14-azahexacyclo[12.11.0.03,12.04,9.017,25.019,23]pentacosa-3,9,11,17,19(23),24-hexaene |
InChI |
InChI=1S/C22H23NO6/c1-24-17-6-13-8-23-4-3-12-5-18-21(29-11-27-18)22(25-2)19(12)16(23)7-14(13)15-9-26-10-28-20(15)17/h5-6,16H,3-4,7-11H2,1-2H3/t16-/m0/s1 |
Clave InChI |
QJZHAQOTBKWPGS-INIZCTEOSA-N |
SMILES isomérico |
COC1=C2C(=C3C[C@H]4C5=C(C6=C(C=C5CCN4CC3=C1)OCO6)OC)COCO2 |
SMILES canónico |
COC1=C2C(=C3CC4C5=C(C6=C(C=C5CCN4CC3=C1)OCO6)OC)COCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
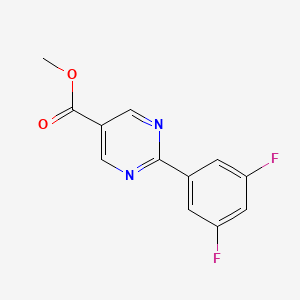
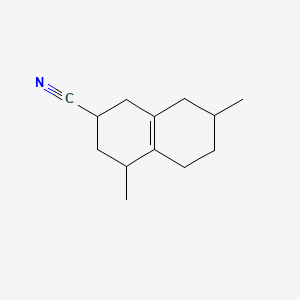

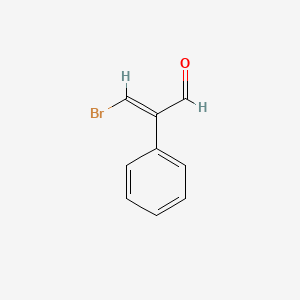
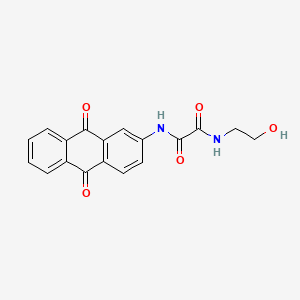
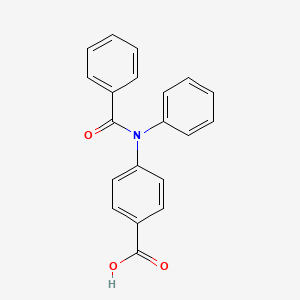
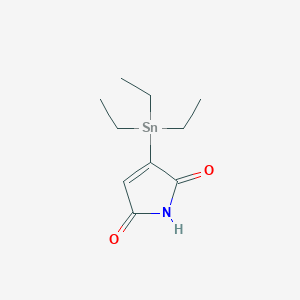
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
